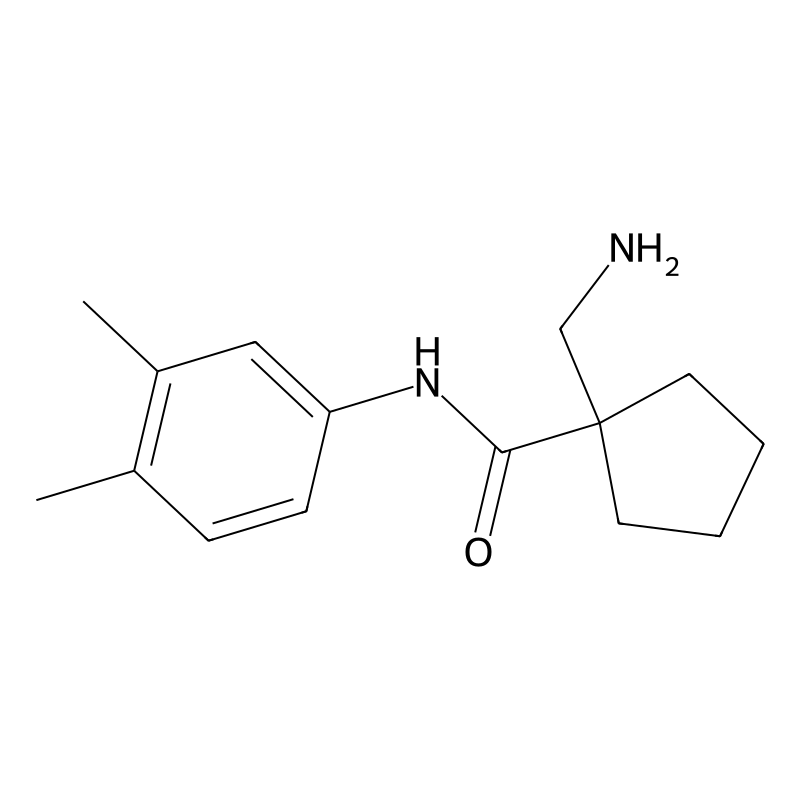

1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is a synthetic organic compound notable for its unique structure and potential biological activities. It features a cyclopentane ring, an amine group, and a carboxamide functional group, which contribute to its chemical reactivity and biological interactions. The presence of the dimethylphenyl group enhances its lipophilicity and may influence its binding affinity in biological systems.

- PubChem Entry: A search on PubChem, a public database of chemical information, yields a record for a similar compound, 3-amino-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide, which differs by the position of the amine group on the cyclopentane ring []. This suggests that the target molecule might be a close analog. However, the PubChem entry for the target molecule itself is absent, indicating a lack of readily available scientific literature on its properties or applications.

Further exploration might involve:

- Scientific Literature Databases: Searching scientific databases like ScienceDirect, Scopus, or Web of Science using the compound's full name or CAS number (if available) could reveal research articles or patents that discuss its synthesis or potential applications.

- Patent Databases: Patent filings sometimes disclose novel compounds and their potential uses even before they are fully characterized in the scientific literature. Searching patent databases like Espacenet or USPTO could provide insights into the intended purpose of the molecule.

- Acylation: The amine group can undergo acylation to form more complex derivatives.

- Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to yield the corresponding carboxylic acid and amine.

- Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.

Preliminary studies suggest that 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide may exhibit significant biological activity. Its structural components are reminiscent of known pharmacophores, indicating potential applications in medicinal chemistry. Specific biological activities may include:

- Antiviral Activity: Related compounds have been studied as modulators of viral assembly, particularly in the context of hepatitis B virus .

- Neuroprotective Effects: Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems.

The synthesis of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide typically involves multi-step organic synthesis:

- Formation of Cyclopentane Derivative: Starting materials such as cyclopentanone can be reacted with appropriate amines to form the cyclopentane framework.

- Aminomethylation: The introduction of the aminomethyl group can be achieved through reductive amination or similar methods.

- Carboxamide Formation: The final step often involves the reaction of an appropriate carboxylic acid derivative with the amine to form the desired carboxamide.

Interaction studies are crucial for understanding the binding affinity and specificity of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide with biological targets. Techniques such as:

- Molecular Docking: This computational method can predict how the compound interacts with specific proteins or enzymes.

- Binding Assays: Experimental methods like surface plasmon resonance or isothermal titration calorimetry can quantify binding interactions.

Several compounds share structural similarities with 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,4-dichlorophenyl)cyclopentane-1-carboxamide | Contains a dichlorophenyl group | Potentially different pharmacological profile |

| N-(4-methoxyphenyl)cyclopentane-1-carboxamide | Features a methoxy substituent | May exhibit different solubility properties |

| 1-(aminomethyl)-N-(2-methylphenyl)cyclohexane-1-carboxamide | Cyclohexane instead of cyclopentane | Structural rigidity could affect activity |

These compounds highlight the unique aspects of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide while demonstrating how variations in substituents can influence biological activity and chemical properties.